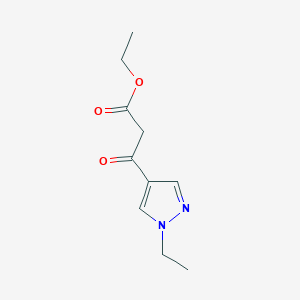

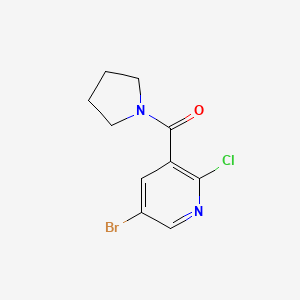

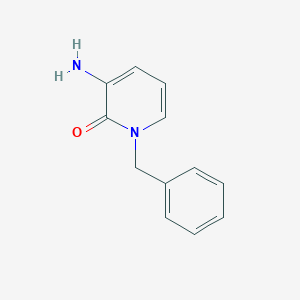

![molecular formula C5H6F3NO3 B1527447 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid CAS No. 1248985-24-1](/img/structure/B1527447.png)

2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid

Vue d'ensemble

Description

“2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid” is a chemical compound with the molecular formula C5H6F3NO3 . It has a molecular weight of 185.10 .

Molecular Structure Analysis

The InChI code for “2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid” is 1S/C4H4F3NO3/c5-4(6,7)1-8-2(9)3(10)11/h1H2,(H,8,9)(H,10,11) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.10 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Applications De Recherche Scientifique

Toxicity and Safety Concerns

Trifluoroacetic acid (TFAA), which shares structural similarities with 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid, is used in industrial and laboratory settings. A study reported a case involving dermal exposure to TFAA, highlighting its potential toxicity and the necessity for safety measures during handling. Despite the structural similarities with hydrofluoric acid, TFAA showed no significant systemic toxicity in this case, indicating a notable difference in the toxicological profiles of these compounds (Sun & Corbett, 2017).

Chemical Synthesis and Catalysis

Research on acetic acid steam reforming, which can relate to derivatives like 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid, has been advancing. This process is crucial for hydrogen generation from bio-oil components, with acetic acid being a primary substance. Developments in catalysts and reforming processes have improved activity, stability, and resistance to coking, enhancing the efficiency of converting acetic acid to valuable resources (Zhang et al., 2018).

Material Science and Nanotechnology

In material science, the functionalization of surfaces with carboxylic acids, including derivatives like 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid, is a common strategy. A method was presented to specifically increase the carboxylic acid content on fluorescent nanodiamond surfaces, which is essential for covalent surface conjugation. This process significantly enhanced nanodiamond homogeneity and improved functionalization efficiency, demonstrating the relevance of such chemical derivatives in nanotechnology applications (Shenoy et al., 2022).

Analytical Chemistry

The derivatization of carboxylic acids, including 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid, is crucial in analytical chemistry for enhancing detection sensitivity. A technique was developed for the rapid derivatization of aqueous carboxylic acids to their 2,2,2-trifluoroethylamide derivatives, facilitating easier detection by electron-capture detection (ECD) or mass spectrometry. This method offers a sensitive alternative for analyzing environmental samples, indicating the broad applicability of such chemical derivatives in environmental analytical chemistry (Ford et al., 2007).

Propriétés

IUPAC Name |

3-oxo-3-(2,2,2-trifluoroethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO3/c6-5(7,8)2-9-3(10)1-4(11)12/h1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEJBJWBNWGDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

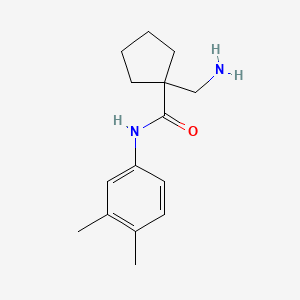

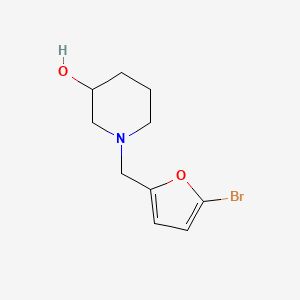

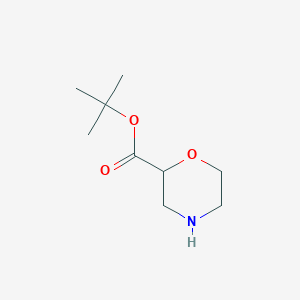

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)

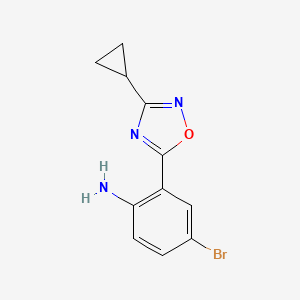

![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)